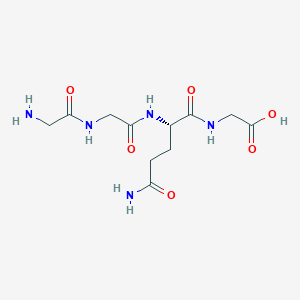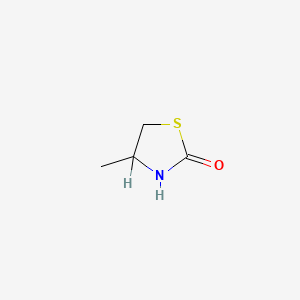
2-Ethyl-3-phenyl-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This compound is characterized by the presence of an ethyl group at the second position and a phenyl group at the third position of the indanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the indanone structure.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of 2-ethyl-3-bromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-3-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Ethyl-3-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-3-phenyl-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-inden-1-one: Lacks the ethyl group at the second position.
3-Phenyl-1H-inden-1-one: Lacks the ethyl group at the second position.
2-Ethyl-1H-inden-1-one: Lacks the phenyl group at the third position.
Uniqueness
2-Ethyl-3-phenyl-1H-inden-1-one is unique due to the presence of both an ethyl group at the second position and a phenyl group at the third position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indanone derivatives.
特性
CAS番号 |
21397-03-5 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC名 |
2-ethyl-3-phenylinden-1-one |
InChI |
InChI=1S/C17H14O/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)17(13)18/h3-11H,2H2,1H3 |
InChIキー |
PPBJLNNCWLIYDE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


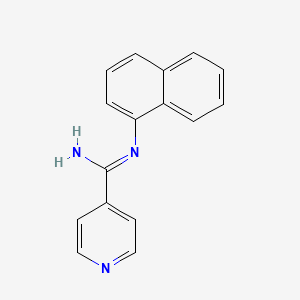
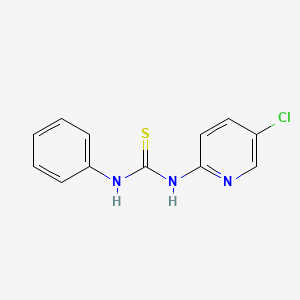
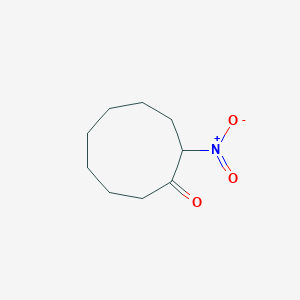
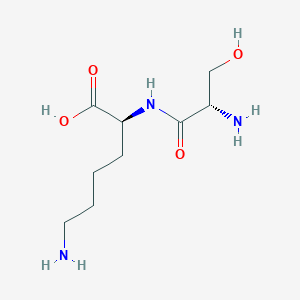
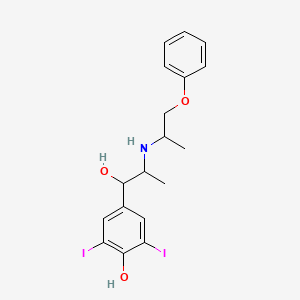
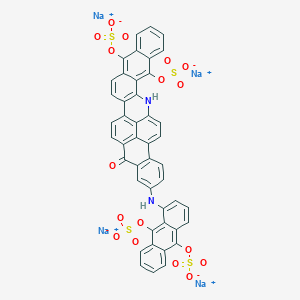
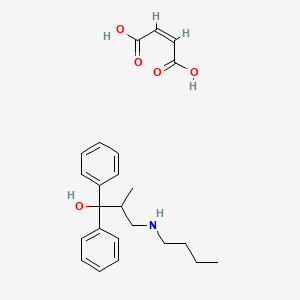
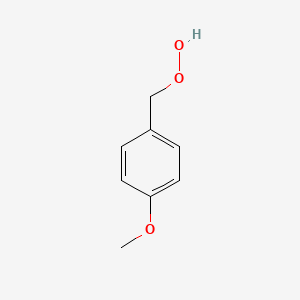
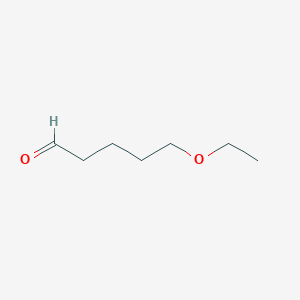
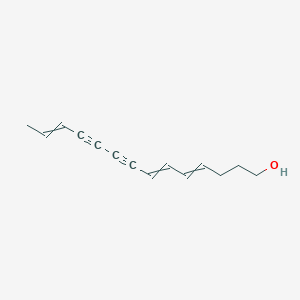

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
